NMS-E973

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Search Results: Scientific databases like PubChem [1] provide information on the compound's structure, chemical formula, and identifiers but do not mention any current research applications.

- Drug Target Exploration: Resources like DrugBank [2] focusing on approved drugs also don't list this compound, suggesting it might be in the pre-clinical stages of development or not intended as a therapeutic agent.

Future Research Directions

- Medicinal Chemistry: The combination of functional groups like the 1,2-oxazole ring and the nitrophenoxy moiety might be of interest for researchers investigating novel bioactive molecules [3].

- Material Science: The aromatic rings and the carboxamide group could be relevant for research on new functional materials [4].

Citations:

NMS-E973 is a potent and selective inhibitor of heat shock protein 90, commonly referred to as HSP90. It was developed through a fragment-based drug discovery approach, demonstrating significant promise in targeting various cancer types. The compound has a half-maximal depolymerization concentration of 10 nanomolar and shows a high affinity for HSP90α with a dissociation constant of 0.35 nanomolar, making it a valuable tool in cancer therapy and research .

- Wear gloves and eye protection to avoid skin and eye contact.

- Work in a well-ventilated area.

- Consider potential flammability, especially when handling dry powders.

- Dispose of according to appropriate chemical waste disposal regulations.

NMS-E973 functions primarily through its inhibitory action on HSP90, which is crucial for the proper folding and functioning of many client proteins involved in cell signaling and survival. The compound disrupts the ATP-binding site of HSP90, leading to the degradation of client proteins that are essential for tumor growth. This mechanism results in apoptosis and reduced proliferation in various cancer cell lines .

In preclinical studies, NMS-E973 has shown significant anticancer activity across multiple tumor models, including glioblastoma and melanoma. It induces apoptosis and inhibits cell growth effectively in vitro and in vivo, demonstrating efficacy against tumors resistant to other therapies . Furthermore, NMS-E973 has been evaluated as a positron emission tomography (PET) tracer, allowing for real-time imaging of HSP90 expression in tumors .

The synthesis of NMS-E973 involves several chemical steps that include the assembly of its core structure through organic synthesis techniques. The compound's synthesis has been optimized to ensure high yields and purity, enabling its use in both laboratory settings and potential clinical applications. Specific details about the synthesis process can be found in specialized literature on organic chemistry and drug design .

NMS-E973 is primarily investigated for its potential as an anticancer agent due to its ability to inhibit HSP90. Its applications extend to:

- Cancer Therapy: Targeting various malignancies that overexpress HSP90.

- Diagnostic Imaging: As a PET tracer for visualizing HSP90 activity in tumors.

- Research Tool: Studying the role of HSP90 in cellular processes and cancer biology .

Interaction studies have shown that NMS-E973 selectively binds to HSP90, inhibiting its function without significantly affecting other proteins. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. In vitro studies have demonstrated that NMS-E973 can effectively compete with other known HSP90 inhibitors, indicating its strong binding affinity .

Several compounds share structural or functional similarities with NMS-E973, particularly within the class of HSP90 inhibitors. Here are some notable examples:

| Compound Name | Mechanism of Action | Selectivity for HSP90 | Notable Features |

|---|---|---|---|

| Ganetespib | Inhibits ATP-binding site of HSP90 | High | Unique triazolone structure |

| PU-H71 | Binds to the C-terminal region of HSP90 | Moderate | Exhibits anti-tumor activity |

| AT13387 | Inhibits HSP90 chaperone activity | High | Water-soluble derivative |

| NVP-AUY922 | Targets ATP-binding pocket of HSP90 | High | Broad-spectrum antitumor activity |

NMS-E973 is unique due to its high selectivity towards HSP90α and its effectiveness against drug-resistant tumor models, making it a promising candidate for further development in oncology .

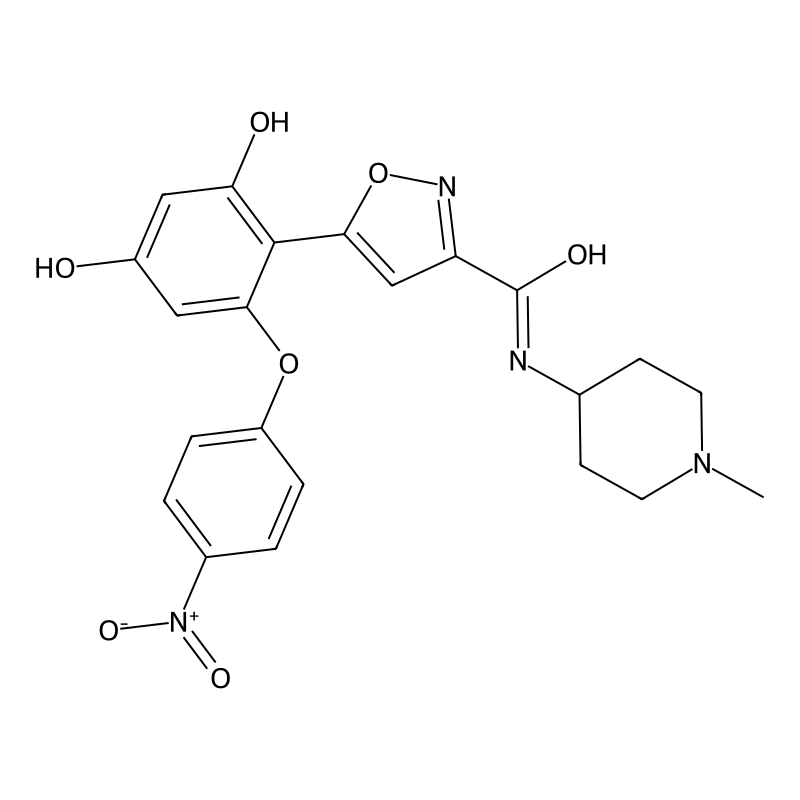

NMS-E973, chemically known as 5-[2,4-Dihydroxy-6-(4-nitrophenoxy)phenyl]-N-(1-methylpiperidin-4-yl)-isoxazole-3-carboxamide, represents a significant advancement in the development of heat shock protein 90 inhibitors [6]. This novel isoxazole-derived compound was synthesized at Nerviano Medical Sciences laboratories as part of an intensive medicinal chemistry effort aimed at discovering potent and selective heat shock protein 90 inhibitors with improved pharmaceutical properties [6]. The compound emerged from systematic optimization studies that successfully addressed the limitations of first-generation heat shock protein 90 inhibitors, particularly their poor blood-brain barrier penetration and suboptimal pharmacokinetic profiles [6].

The development of NMS-E973 was driven by the critical need for heat shock protein 90 inhibitors capable of addressing tumor resistance to molecular targeted agents, especially in cases where disease progression occurs due to brain metastases [6]. Heat shock protein 90 plays an essential role in the conformational stability and activity of numerous oncogenic proteins, including kinases such as ErbB2, B-Raf, Alk, Flt3, EGFR, RET, KIT, PDGFR, MET, and AKT, making it an attractive therapeutic target [6]. The compound designation "compound 18" was assigned during the systematic medicinal chemistry optimization process that led to its identification as the most promising candidate in the series [5] [7].

Fragment-Based Drug Design Approach

The discovery of NMS-E973 was achieved through the implementation of a fragment-based drug discovery approach coupled with intensive medicinal chemistry optimization [5] [7]. Fragment-based drug discovery represents a powerful alternative to traditional high-throughput screening methods, allowing researchers to explore chemical space more efficiently using smaller molecular fragments with molecular weights typically below 300 Daltons [32] [33]. This approach enables the identification of novel binding sites and interactions that might be missed by larger molecular weight compounds [32].

The fragment-based drug discovery campaign for NMS-E973 involved the systematic screening of a diverse fragment library against the N-terminal domain of heat shock protein 90 [5] [12]. Fragment libraries used in such campaigns typically contain hundreds to thousands of small molecules designed to sample chemical space effectively while maintaining favorable drug-like properties [28] [32]. The screening process identified initial fragment hits that demonstrated binding to the ATP-binding pocket of heat shock protein 90, providing the foundational starting points for subsequent optimization [5] [12].

The crystallographic fragment screening approach employed in the development program utilized high-resolution crystal structures of the heat shock protein 90 N-terminal domain to directly visualize fragment binding modes [32] [33]. This method provided crucial structural information that guided the medicinal chemistry optimization process, enabling researchers to understand the specific molecular interactions responsible for binding affinity and selectivity [32]. The fragment hits were then subjected to structure-guided design principles, utilizing the detailed crystallographic information to guide chemical modifications and fragment elaboration [5] [12].

The transition from initial fragment hits to the final optimized compound NMS-E973 involved systematic fragment growth and optimization strategies [5] [12]. The medicinal chemistry team employed parallel synthesis approaches to rapidly explore structure-activity relationships around the promising fragment scaffolds [5]. This systematic approach enabled the identification of the isoxazole-derived scaffold that ultimately led to NMS-E973, demonstrating the power of fragment-based drug discovery in identifying novel chemical starting points for drug development [5] [12].

Structure-Activity Relationship Optimization

The structure-activity relationship optimization of NMS-E973 involved systematic modifications of the isoxazole scaffold to enhance potency, selectivity, and pharmaceutical properties [5] [7]. The optimization process focused on several key structural elements, including the resorcinol moiety, the isoxazole ring system, the carboxamide linker, and the piperidine substituent [6]. Each of these components contributed specific molecular interactions that were critical for achieving the desired biological activity profile [6].

The resorcinol moiety in NMS-E973 forms a crucial network of hydrogen bonding interactions with the heat shock protein 90 ATP-binding site [6]. Crystallographic analysis revealed that the phenolic hydroxyl groups engage in direct hydrogen bonding with Asp93 and participate in water-mediated interactions with neighboring residues including Gly97, Ser52, and Leu48 [6]. The 4-nitro-phenoxy substituent attached to the resorcinol ring occupies a specific binding region near the flexible loop formed by residues 103-111, inducing partial conformational rearrangement without opening the lipophilic pocket described for purine-based inhibitors [6].

The isoxazole ring system represents a key structural innovation that distinguishes NMS-E973 from other heat shock protein 90 inhibitor classes [6] [20]. The isoxazole-3-carboxamide group provides additional binding interactions through hydrogen bonding with the carbonyl backbone of Gly97 and the nitrogen side chain of Lys58 [6]. The selection of the isoxazole heterocycle over alternative five-membered rings was based on its ability to act as a hydrogen bond acceptor while maintaining optimal geometric relationships with the protein binding site [20].

The N-(1-methylpiperidin-4-yl) substituent contributes a salt bridge interaction through the piperidine nitrogen with the carboxyl group of Asp102 [6]. This ionic interaction provides additional binding affinity and helps to anchor the molecule in the correct orientation within the ATP-binding pocket [6]. The methylation of the piperidine nitrogen was found to be important for achieving optimal binding properties and cellular activity [1] [2].

| Structural Component | Key Interactions | Optimization Rationale |

|---|---|---|

| Resorcinol moiety | Hydrogen bonding with Asp93, water-mediated interactions with Gly97, Ser52, Leu48 | Essential for ATP-site binding |

| 4-Nitro-phenoxy group | Occupies flexible region (residues 103-111) | Induces favorable conformational changes |

| Isoxazole ring | Hydrogen bond acceptor properties | Optimal geometric fit in binding pocket |

| Carboxamide linker | Hydrogen bonding with Gly97 and Lys58 | Provides directional binding interactions |

| Methylpiperidine | Salt bridge with Asp102 | Enhances binding affinity and orientation |

The structure-activity relationship studies revealed that the specific substitution pattern and stereochemistry of NMS-E973 were critical for achieving subnanomolar binding affinity [1] [2] [6]. Minor modifications to any of the key structural elements resulted in significant decreases in potency, demonstrating the highly optimized nature of the final compound structure [1] [2]. The systematic optimization process successfully identified NMS-E973 as compound 18 in the development series, representing the optimal balance of potency, selectivity, and pharmaceutical properties [5] [7].

Pharmacokinetic Properties and Blood-Brain Barrier Penetration

NMS-E973 demonstrates favorable pharmacokinetic properties that distinguish it from earlier generation heat shock protein 90 inhibitors [6] [9]. Following intravenous administration at 10 mg/kg in mice, the compound exhibits high exposure levels compatible with biological activity, characterized by a half-life exceeding 5 hours and a high volume of distribution [6]. The systemic clearance is moderate, contributing to sustained drug exposure necessary for therapeutic efficacy [6].

| Pharmacokinetic Parameter | Value | Units |

|---|---|---|

| Maximum Concentration | 13.23 ± 2.95 | μmol/L |

| Area Under Curve | 9.26 ± 0.36 | μmol/L·h |

| Half-life | 5.55 ± 1.07 | hours |

| Clearance | 39.9 ± 1.70 | mL/min/kg |

| Volume of Distribution | 5.83 ± 3.18 | L/kg |

The tissue distribution profile of NMS-E973 reveals selective retention in tumor tissue with prolonged exposure lasting up to three days following administration [6]. This preferential tumor accumulation provides a significant therapeutic advantage, potentially allowing for sustained target inhibition while minimizing systemic exposure [6]. The compound demonstrates more rapid elimination from liver and plasma compared to tumor tissue, suggesting favorable tissue distribution characteristics [6].

The most remarkable pharmacokinetic feature of NMS-E973 is its demonstrated ability to penetrate the blood-brain barrier [6] [9]. Tissue distribution studies in mice bearing A375 tumor xenografts revealed significant concentrations of NMS-E973 in brain tissue that exceeded those observed in plasma [6]. This blood-brain barrier penetration capability represents a major advancement over existing heat shock protein 90 inhibitors, most of which exhibit limited central nervous system penetration [6] [25].

The brain penetration properties of NMS-E973 were validated through functional studies demonstrating activity in intracranially implanted tumor models [6]. In an intracranial melanoma model using luciferized A375 tumor cells injected into the caudate nuclei region, treatment with NMS-E973 resulted in a 92% inhibition of luminescence signal compared to control groups [6]. Magnetic resonance imaging confirmed a 77% decrease in tumor volume in treated groups, with extensive necrosis visible as areas of lower signal intensity [6].

The pharmacokinetic-pharmacodynamic relationship of NMS-E973 was characterized using mathematical modeling approaches that link dosing regimens to tumor growth dynamics [6]. The steady-state plasma drug concentration parameter (CT) required for tumor stabilization was calculated to be approximately 2.0-2.3 μmol/L for both A375 melanoma and A2780 ovarian cancer xenograft models [6]. This parameter provides valuable guidance for dose selection and schedule optimization in preclinical and clinical development [6].

NMS-E973 exhibits potent antiproliferative activity across a diverse panel of human cancer cell lines, demonstrating its broad-spectrum anticancer potential [1] [2] [3]. The compound's antiproliferative effects vary significantly across different cancer types and cell lines, with some demonstrating exceptional sensitivity to treatment.

The most sensitive cell lines to NMS-E973 treatment include breast cancer cell lines, particularly DU-4475 and EVSA-T cells, which demonstrate IC50 values of 13 nanomolar and 16 nanomolar respectively [3]. These exceptionally low IC50 values indicate that these cell lines require minimal concentrations of the compound to achieve fifty percent growth inhibition. Other breast cancer cell lines show moderate sensitivity, with CAL-51, HCC1954, BT-474, HCC1419, and HDQ-P1 cells exhibiting IC50 values ranging from 56 to 89 nanomolar [3].

Hematologic malignancies demonstrate considerable sensitivity to NMS-E973 treatment. The leukemia cell lines MV-4-11 and MOLM-13 show IC50 values of 29 nanomolar and 35 nanomolar respectively [3]. This high sensitivity is particularly relevant given that these cell lines are driven by oncogenic kinases that are clients of Heat Shock Protein 90, making them especially vulnerable to Heat Shock Protein 90 inhibition [2].

Ovarian cancer cell line A2780 demonstrates an IC50 value of 69 nanomolar [3], indicating good sensitivity to NMS-E973 treatment. This finding is particularly significant as ovarian cancer often develops resistance to conventional chemotherapy, making Heat Shock Protein 90 inhibition a promising therapeutic approach [4].

Melanoma cell line A375 shows moderate sensitivity with an IC50 value of 133 nanomolar [3]. Melanoma cells are known to be driven by mutated BRAF and other oncogenic proteins that are Heat Shock Protein 90 clients, explaining their responsiveness to NMS-E973 [2].

Glioblastoma cell lines U87 and SW1088 demonstrate IC50 values of approximately 1000 nanomolar (1 micromolar) [5]. While these values are higher than other cancer types, they remain within the therapeutically relevant range. The median lethal dose for both glioblastoma cell lines was consistently around 1 micromolar, indicating reliable dose-response relationships [5].

When profiled against a comprehensive panel of 140 human tumor cell lines of various tissue origins, NMS-E973 demonstrates widespread antiproliferative activity with an average IC50 of 1.6 micromolar [2] [3]. Remarkably, fifteen cell lines within this panel exhibited IC50 values below 100 nanomolar, indicating exceptional sensitivity to the compound [3].

The antiproliferative effects of NMS-E973 are time-dependent, with most cell lines requiring 24 to 72 hours of treatment to achieve maximum growth inhibition [3]. Glioblastoma cell lines typically require 72 hours of treatment for optimal effect, while other cancer types show significant effects within 24 to 48 hours [5] [3].

Colony formation assays provide additional evidence of NMS-E973's antiproliferative activity. In glioblastoma cell lines, the compound significantly reduces both colony number and colony size compared to untreated controls [5]. This effect on clonogenic survival indicates that NMS-E973 not only inhibits cell proliferation but also affects the long-term reproductive capacity of cancer cells [5].

Induction of Apoptosis via Caspase Activation

NMS-E973 induces programmed cell death through the activation of multiple caspase pathways, establishing apoptosis as the primary mechanism of its anticancer activity [5] [2] [6]. The compound triggers both intrinsic and extrinsic apoptotic pathways, resulting in comprehensive activation of the cellular death machinery.

Caspase-3 activation represents the central convergence point of NMS-E973-induced apoptosis. In glioblastoma cell lines U87 and SW1088, treatment with 1 micromolar NMS-E973 results in significant caspase-3 activation within 4 to 24 hours of treatment [5]. This activation is evident through both enzymatic activity assays and Western blot analysis of cleaved caspase-3 [5]. The time-dependent nature of caspase-3 activation demonstrates that apoptosis occurs progressively following initial Heat Shock Protein 90 inhibition [5].

Caspase-8 activation occurs concurrently with caspase-3 activation in glioblastoma cells, indicating involvement of the extrinsic apoptotic pathway [5]. The activation of caspase-8 within 4 to 24 hours of treatment suggests that NMS-E973 triggers death receptor-mediated signaling pathways in addition to mitochondrial-mediated apoptosis [5]. This dual pathway activation enhances the apoptotic response and contributes to the compound's efficacy [5].

Caspase-9 activation provides evidence for mitochondrial involvement in NMS-E973-induced apoptosis [5]. The activation of caspase-9 in both U87 and SW1088 glioblastoma cells indicates that the compound triggers mitochondrial outer membrane permeabilization and subsequent cytochrome c release [5]. This intrinsic pathway activation is consistent with the compound's effects on Heat Shock Protein 90 client proteins that regulate mitochondrial function [5].

Annexin V positivity serves as a quantitative measure of apoptotic cell population. In glioblastoma cell lines, 48-hour treatment with 1 micromolar NMS-E973 induces over thirty percent Annexin V-positive cells [5]. This substantial increase in apoptotic cells compared to untreated controls demonstrates the compound's potent pro-apoptotic activity [5]. The high percentage of Annexin V-positive cells correlates with the observed antiproliferative effects and confirms that cell death, rather than cell cycle arrest, is the primary mechanism of action [5].

Nuclear morphological changes provide additional evidence of apoptosis induction. Hoechst 33258 staining reveals significant increases in cells with condensed chromatin and micronucleation following NMS-E973 treatment [5]. These morphological changes are hallmarks of apoptosis and occur in both U87 and SW1088 glioblastoma cells after 48 hours of treatment [5]. The presence of condensed chromatin and nuclear fragmentation confirms that NMS-E973 induces classical apoptotic cell death [5].

Time-course analysis reveals that caspase activation follows a specific temporal pattern. Initial caspase activation occurs within 4 hours of treatment, with peak activation observed between 12 and 24 hours [5] [2]. This time course is consistent with the compound's mechanism of action, where Heat Shock Protein 90 inhibition leads to client protein degradation, followed by cellular stress and subsequent apoptosis activation [2].

Dose-response relationships demonstrate that caspase activation is concentration-dependent. While detailed dose-response data for caspase activation is limited in the available literature, the correlation between IC50 values and apoptosis induction suggests that concentrations effective for growth inhibition are also effective for apoptosis induction [5] [3].

The PUMA-mediated pathway represents a specific mechanism of NMS-E973-induced apoptosis in glioblastoma cells. The compound induces PUMA expression in a p53-dependent manner, and PUMA upregulation is essential for the apoptotic response [5]. Knockdown of PUMA significantly reduces NMS-E973-induced apoptosis and caspase-3 activation, demonstrating the critical role of this pro-apoptotic protein in the compound's mechanism of action [5].

Client Protein Degradation and Oncogenic Pathway Modulation

NMS-E973 exerts its anticancer effects through comprehensive disruption of oncogenic signaling pathways by inducing the degradation of Heat Shock Protein 90 client proteins [1] [2] [7]. The compound's ability to simultaneously target multiple oncogenic pathways makes it particularly effective against cancer cells that depend on these signaling networks for survival and proliferation.

BRAF and CRAF degradation represents one of the most significant effects of NMS-E973 treatment. In A375 melanoma cells, the compound induces degradation of both B-Raf and C-Raf proteins within 24 hours of treatment [2]. These kinases are critical components of the MAPK pathway and are essential for melanoma cell survival, particularly in cells harboring BRAF mutations [2]. The degradation of these proteins leads to downstream inhibition of MEK and ERK signaling, effectively disrupting the entire MAPK cascade [2].

AKT protein degradation occurs across multiple cell lines, including A375 melanoma, A2780 ovarian, and MOLM-13 leukemia cells [2]. AKT is a central node in the PI3K/AKT pathway, which regulates cell survival, proliferation, and metabolism [7]. The degradation of AKT protein, coupled with the reduction of phospho-AKT (Ser473), indicates comprehensive disruption of this crucial survival pathway [2]. This dual effect on both total AKT protein levels and its phosphorylation status ensures complete pathway inhibition [2].

FLT3 degradation is particularly relevant in hematologic malignancies. In MOLM-13 leukemia cells, which harbor FLT3 mutations, NMS-E973 treatment results in FLT3 protein degradation and subsequent inhibition of STAT5 phosphorylation [2]. This effect is clinically significant as FLT3 mutations are common in acute myeloid leukemia and are associated with poor prognosis [2]. The ability to degrade mutant FLT3 protein makes NMS-E973 potentially valuable for treating FLT3-driven leukemias [2].

MAPK pathway modulation occurs through multiple mechanisms. Beyond the degradation of RAF proteins, NMS-E973 reduces phospho-MEK and phospho-ERK levels while maintaining total MEK and ERK protein levels [2]. This pattern indicates that the compound primarily affects the activation state of these kinases rather than their total protein levels [2]. The reduction in phospho-ERK is particularly important as it represents the final effector of the MAPK pathway and is essential for proliferation and survival signals [2].

PI3K/AKT pathway disruption extends beyond AKT degradation to include effects on downstream targets. The compound reduces phospho-S6 levels in MOLM-13 cells, indicating disruption of mTOR signaling [2]. This effect on S6 phosphorylation suggests that NMS-E973 impacts protein synthesis and cell growth through mTOR pathway inhibition [2]. The simultaneous targeting of multiple nodes within the PI3K/AKT/mTOR pathway enhances the compound's anticancer efficacy [2].

JAK/STAT pathway inhibition occurs through the degradation of upstream kinases. In MOLM-13 cells, NMS-E973 treatment reduces phospho-STAT5 levels, indicating disruption of JAK/STAT signaling [2]. This pathway is crucial for hematologic malignancies, and its inhibition contributes to the compound's efficacy against leukemia cells [2]. The reduction in STAT5 phosphorylation correlates with the observed antiproliferative effects in these cells [2].

HER2 protein reduction has been observed in various cell lines, though specific quantitative data is limited [1] [8]. As HER2 is a well-established Heat Shock Protein 90 client protein, its reduction following NMS-E973 treatment is expected and contributes to the compound's efficacy against HER2-positive breast cancers [8]. The reduction in HER2 protein levels would be expected to decrease proliferative signaling in HER2-dependent tumors [8].

Heat Shock Protein 70 induction serves as a pharmacodynamic marker of Heat Shock Protein 90 inhibition. Following NMS-E973 treatment, cells consistently upregulate Heat Shock Protein 70 expression as a compensatory stress response [2]. This upregulation is observed across multiple cell lines and serves as a reliable indicator of on-target Heat Shock Protein 90 inhibition [2]. The induction of Heat Shock Protein 70 typically occurs within 24 hours of treatment and persists as long as Heat Shock Protein 90 remains inhibited [2].

Temporal dynamics of client protein degradation follow a predictable pattern. Initial effects on phosphorylation states occur within 6 to 12 hours of treatment, followed by protein degradation at 12 to 24 hours [2]. Recovery of some proteins, particularly AKT and BRAF, begins to occur by 12 hours, necessitating continuous or frequent dosing to maintain pathway inhibition [2]. This temporal pattern informs optimal dosing schedules for therapeutic applications [2].

Concentration-dependent effects are evident across the range of therapeutically relevant concentrations. Most client protein effects occur at concentrations between 0.1 and 1.0 micromolar, which correspond to the IC50 values observed for antiproliferative activity [2] [3]. This correlation between client protein degradation and antiproliferative effects confirms that pathway disruption is the primary mechanism of the compound's anticancer activity [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Brasca MG, Mantegani S, Amboldi N, Bindi S, Caronni D, Casale E, Ceccarelli W, Colombo N, De Ponti A, Donati D, Ermoli A, Fachin G, Felder ER, Ferguson RD, Fiorelli C, Guanci M, Isacchi A, Pesenti E, Polucci P, Riceputi L, Sola F, Visco C, Zuccotto F, Fogliatto G. Discovery of NMS-E973 as novel, selective and potent inhibitor of heat shock protein 90 (Hsp90). Bioorg Med Chem. 2013 Nov 15;21(22):7047-63. doi: 10.1016/j.bmc.2013.09.018. Epub 2013 Sep 19. Erratum in: Bioorg Med Chem. 2014 Jan 1;22(1):662. PubMed PMID: 24100158.

3: Fogliatto G, Gianellini L, Brasca MG, Casale E, Ballinari D, Ciomei M, Degrassi A, De Ponti A, Germani M, Guanci M, Paolucci M, Polucci P, Russo M, Sola F, Valsasina B, Visco C, Zuccotto F, Donati D, Felder E, Pesenti E, Galvani A, Mantegani S, Isacchi A. NMS-E973, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases. Clin Cancer Res. 2013 Jul 1;19(13):3520-32. doi: 10.1158/1078-0432.CCR-12-3512. Epub 2013 May 14. PubMed PMID: 23674492.